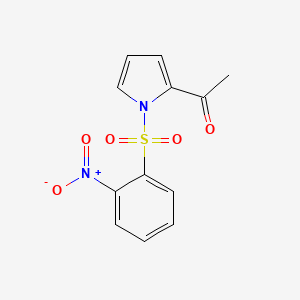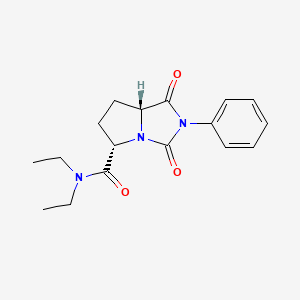
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(4-fluorophenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(4-fluorophényl)-2-hydroxyéthyl)-1,2,3,6-tétrahydro-4-pyridinyl)-, monochlorhydrate est un composé organique complexe appartenant à la classe des thiadiazines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de dérivés de 4H-1,3,4-Thiadiazin-5(6H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. La réaction peut impliquer :
Matières premières : Amines, aldéhydes et sources de soufre appropriées.
Conditions de réaction : Des solvants comme l’éthanol ou le méthanol, des catalyseurs tels que des acides ou des bases, et des températures contrôlées.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent :
Procédés par lots : Où les réactions sont effectuées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.
Procédés continus : Utilisation de techniques de chimie de flux pour améliorer l’efficacité et l’évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent conduire à la formation de thiols ou d’autres formes réduites.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent modifier le cycle aromatique ou d’autres groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Ils peuvent inclure divers thiadiazines substitués, sulfoxydes ou autres dérivés.
4. Applications de la recherche scientifique
Chimie : Comme intermédiaires en synthèse organique.
Biologie : Pour leurs propriétés antimicrobiennes, antifongiques et antivirales.
Médecine : Agents thérapeutiques potentiels pour le traitement de maladies telles que le cancer, le diabète et les troubles neurologiques.
Industrie : Utilisés dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Chemistry: As intermediates in organic synthesis.
Biology: For their antimicrobial, antifungal, and antiviral properties.
Medicine: Potential therapeutic agents for treating diseases such as cancer, diabetes, and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action des dérivés de 4H-1,3,4-Thiadiazin-5(6H)-one implique :
Cibles moléculaires : Enzymes, récepteurs et autres macromolécules biologiques.
Voies : Inhibition d’enzymes spécifiques, modulation de l’activité des récepteurs ou interaction avec l’ADN/ARN.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 4H-1,3,4-Thiadiazine : Structure similaire mais substituants différents.
Thiazolidinones : Une autre classe d’hétérocycles contenant du soufre.
Dérivés de la pyridine : Composés ayant des cycles de pyridine similaires mais des groupes fonctionnels différents.
Unicité
La combinaison unique du cycle thiadiazine avec les groupes 4-fluorophényl et hydroxyéthyl dans ce composé peut conférer des activités biologiques et des propriétés chimiques spécifiques qui le distinguent des autres composés similaires.
Propriétés
Numéro CAS |
151092-58-9 |
|---|---|
Formule moléculaire |
C16H19ClFN3O2S |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
2-[1-[2-(4-fluorophenyl)-2-hydroxyethyl]-3,6-dihydro-2H-pyridin-4-yl]-4H-1,3,4-thiadiazin-5-one;hydrochloride |
InChI |
InChI=1S/C16H18FN3O2S.ClH/c17-13-3-1-11(2-4-13)14(21)9-20-7-5-12(6-8-20)16-19-18-15(22)10-23-16;/h1-5,14,21H,6-10H2,(H,18,22);1H |
Clé InChI |
RSSDZCULYQBCHK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1C2=NNC(=O)CS2)CC(C3=CC=C(C=C3)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


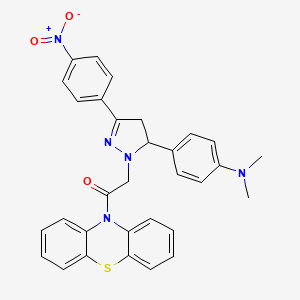
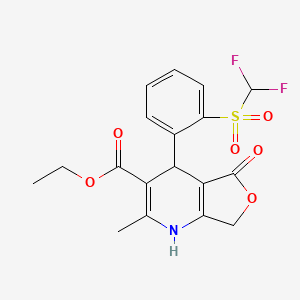
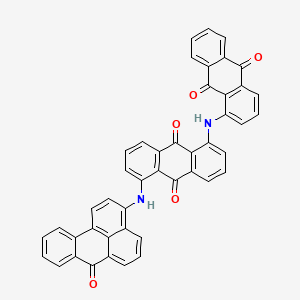

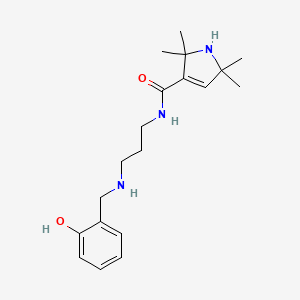
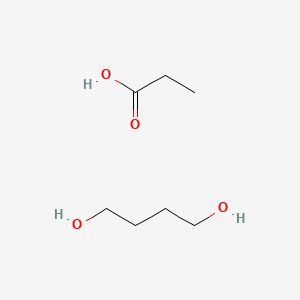
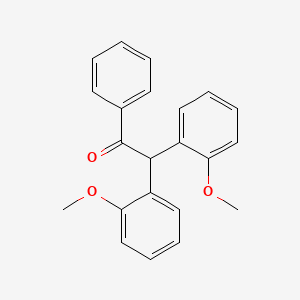
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)


